Product packaging for Indolin-5-ol hydrobromide(Cat. No.:CAS No. 1221257-43-7)

Indolin-5-ol hydrobromide

Cat. No.: B2756181
CAS No.: 1221257-43-7
M. Wt: 216.078
InChI Key: POCNCYJKKJBVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Indoline (B122111) Core in Synthetic Organic Chemistry

The indoline core, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a fundamental building block in synthetic organic chemistry. researchgate.net Its applications are widespread, ranging from the synthesis of pharmaceuticals to materials science. nih.gov The indoline nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. chemrxiv.org The development of new synthetic methods to construct and functionalize the indoline ring system is an active area of research, with techniques such as transition metal-catalyzed reactions, including palladium-catalyzed C-N/C-H bond activation and intramolecular Heck cyclization, being prominent. researchgate.net

Academic Relevance of Functionalized Indolines

The academic interest in functionalized indolines stems from their presence in numerous biologically active compounds. researchgate.net Indoline derivatives have been shown to exhibit a wide range of pharmacological properties. Consequently, significant research efforts are directed towards the synthesis of functionalized indolines to explore their structure-activity relationships and to develop novel therapeutic agents. The ability to introduce various functional groups onto the indoline scaffold at specific positions allows for the fine-tuning of its chemical and biological properties. grantome.com

Specific Chemical Interest of Indolin-5-ol Hydrobromide in Synthetic Transformations

This compound (CAS No. 1221257-43-7) is of particular interest to synthetic chemists due to its bifunctional nature. ambeed.com The presence of a hydroxyl group on the benzene ring and a secondary amine within the pyrrolidine (B122466) ring provides two reactive sites for further chemical modifications. The hydroxyl group can undergo O-alkylation or be used to direct ortho-C-H activation, while the nitrogen atom is amenable to N-alkylation, N-arylation, and other functionalizations. vulcanchem.com The hydrobromide salt form enhances the compound's stability and handling properties.

The strategic placement of the hydroxyl group at the 5-position influences the electronic properties of the aromatic ring, potentially directing further electrophilic substitution reactions. This makes this compound a versatile starting material for the synthesis of a diverse library of substituted indoline derivatives. Its utility as a building block is recognized by its commercial availability from various chemical suppliers. synblock.combldpharm.com

Chemical Properties of this compound

PropertyValue
CAS Number 1221257-43-7
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Varies, often a solid
Purity Typically ≥98%

Interactive Data Table: Related Indoline Compounds and their Significance

Compound NameCAS NumberSignificance
Indolin-5-ol hydrochloride92818-38-7A closely related salt, used as a building block for complex molecules through N-alkylation and potential C-H activation. vulcanchem.com
4-Aminoindolin-5-ol121545-80-0A related indoline with both amino and hydroxyl groups, offering multiple functionalization points. bldpharm.com
1-Methyl-2,3-dihydro-1H-indol-5-ol72254-94-5An N-methylated derivative, demonstrating the ease of functionalization at the indoline nitrogen.
Indoline496-15-1The parent compound of the indoline family, serving as a fundamental scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B2756181 Indolin-5-ol hydrobromide CAS No. 1221257-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.BrH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCNCYJKKJBVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Indolin 5 Ol Hydrobromide

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring System

The indoline nucleus is an aromatic system, and as such, it can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the activating and directing effects of the substituents already present on the ring, namely the annulated pyrrolidine (B122466) ring and the hydroxyl group at the C-5 position.

In general, the pyrroline (B1223166) ring of an indoline deactivates the benzene (B151609) ring towards electrophilic attack compared to aniline (B41778) due to the alkyl substitution on the nitrogen. However, the lone pair of electrons on the nitrogen atom can still participate in resonance, directing electrophiles to the ortho and para positions. In the case of Indolin-5-ol, the hydroxyl group is a strong activating group and an ortho-, para- director. The position para to the nitrogen (C-6) and ortho to the hydroxyl group (C-4 and C-6) are electronically activated.

Research on substituted 5-hydroxyindoles has demonstrated that the regioselectivity of electrophilic substitution is influenced by the nature of the electrophile and the presence of other substituents. For instance, in the case of 3-acetyl-5-hydroxyindole, bromination has been shown to selectively occur at the C-6 position, while a Mannich reaction yields the C-4 substituted product. nih.gov This dichotomy highlights the subtle interplay of steric and electronic effects in determining the outcome of the reaction.

Nitration of 5-hydroxyindole (B134679) derivatives has also been investigated. For example, the reaction of 1-furfuryl-3-carbethoxy-5-hydroxy-2-methylindole with ferric nitrate (B79036) in ethanol (B145695) leads to nitration, although the exact position of substitution on the indole (B1671886) ring under these specific conditions requires careful analysis of steric and electronic factors. nih.gov Friedel-Crafts acetylation of 5-hydroxyindole derivatives has been shown to regioselectively produce 6-acetyl-5-hydroxyindole derivatives. researchgate.netias.ac.in

While these examples are on indole systems, which are more reactive than indolines, they provide valuable insight into the directing effects of the 5-hydroxyl group. For indoline itself, electrophilic substitution is known to occur at the 5-position. Given the presence of the activating hydroxyl group at C-5 in Indolin-5-ol, electrophilic attack is anticipated to be directed to the C-4 and C-6 positions, which are ortho to the hydroxyl group.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 5-Hydroxyindole Derivatives

ReactionSubstrateReagent(s)Position of SubstitutionReference
Bromination3-Acetyl-5-hydroxyindoleN-BromosuccinimideC-6 nih.gov
Mannich Reaction3-Acetyl-5-hydroxyindoleFormaldehyde, DimethylamineC-4 nih.gov
Friedel-Crafts Acetylation5-Hydroxyindole derivativesAcetyl chloride, AlCl₃C-6 researchgate.netias.ac.in
Nitration1-Furfuryl-3-carbethoxy-5-hydroxy-2-methylindoleFerric nitrate, EthanolNot specified on indole ring nih.gov

Reactions Involving the Indoline Nitrogen Atom

The nitrogen atom in the indoline ring is a secondary amine and, as such, can participate in various reactions, including N-alkylation and N-acylation. However, in Indolin-5-ol hydrobromide, the nitrogen is protonated, which significantly reduces its nucleophilicity. Therefore, for reactions involving nucleophilic attack by the nitrogen, deprotonation with a suitable base is a prerequisite.

N-Alkylation: The N-alkylation of indoles and indolines is a common transformation. google.comgoogle.com Studies have shown that even unprotected 5-hydroxyindole can be directly N-alkylated without significant side reactions at the phenolic hydroxyl group, demonstrating the chemoselectivity achievable under specific conditions. nih.gov For instance, a direct decarboxylative N-alkylation has been developed that allows for the construction of C(sp³)–N bonds from carboxylic acids with various anilines and N-heterocycles, including 5-hydroxyindole. nih.gov

N-Acylation: The indoline nitrogen can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acylindolines. nih.gov This reaction is often used to introduce a variety of functional groups or as a protecting strategy for the nitrogen atom. For example, 5-nitroindoline (B147364) can be acylated at the N-1 position with agents like 4-fluorobenzoyl chloride or di-tert-butyl dicarbonate. nih.gov While specific examples for Indolin-5-ol are not abundant in the literature, the general principles of N-acylation of indolines are applicable. The reaction of amines with acyl chlorides is a well-established method for forming amides. chemguide.co.uk

Transformations at the Hydroxyl Group (C-5 Position) of this compound

The hydroxyl group at the C-5 position is a key functional handle for the derivatization of this compound. It can be converted into a variety of other functional groups, significantly expanding the molecular diversity accessible from this starting material.

The phenolic hydroxyl group can be readily derivatized. For example, in the synthesis of azaindolines, a bromo-substituted precursor was converted to a hydroxyl moiety, which was then protected, demonstrating a functional group interconversion strategy. google.com

Ether Formation: The synthesis of 5-alkoxyindoles and their derivatives from 5-hydroxyindoles is a well-documented transformation. nih.govnih.govderpharmachemica.com This is typically achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, 5-hydroxyindole has been transformed into various ethers by alkylation with brominated alkanes in the presence of sodium hydride (NaH). mdpi.com The synthesis of 2- and 3-alkoxyindoles can be achieved from 2-alkoxy-3-bromoindolines through silver-mediated alkoxylation. jst.go.jp

Ester Formation: The hydroxyl group of Indolin-5-ol can be esterified to form the corresponding esters. This can be achieved by reacting it with carboxylic acids or, more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base. chemrevise.org While direct esterification of Indolin-5-ol is not extensively reported, the synthesis of 5-hydroxyindole-3-carboxylic acid and ester derivatives has been described, where the ester functionality is a key part of the molecular design. brieflands.comnih.govnih.gov In some synthetic routes, the ester group is introduced early in the synthesis, for instance, through the Nenitzescu reaction using an enamine and a quinone, followed by hydrolysis to the carboxylic acid if desired. brieflands.comnih.gov

Table 2: Examples of Derivatization at the C-5 Hydroxyl Group of 5-Hydroxyindole Derivatives

ReactionReagent(s)Product TypeReference
O-AlkylationAlkyl halides, Base (e.g., NaH)Ethers (Alkoxyindoles) mdpi.com
EsterificationAcyl chlorides, BaseEsters chemrevise.org
Hydrolysis of EsterBase (e.g., NaOH)Carboxylic Acid brieflands.comnih.gov

Ring Transformations and Rearrangement Processes of Substituted Indolines

The indoline scaffold can undergo a variety of ring transformations and rearrangement reactions, leading to the formation of other heterocyclic systems. These reactions are often driven by the formation of more stable aromatic systems or the relief of ring strain.

Ring Expansion: Indole and indoline derivatives can be converted into larger ring systems such as quinolines and benzazepines. For instance, a palladium-catalyzed ring-expansion reaction of indoles with alkynes has been reported to produce tetrahydroquinoline derivatives. scispace.com Another method involves a thiol-mediated three-step cascade for the conversion of indoles into functionalized quinolines, which includes a dearomatizing spirocyclization and a one-atom ring expansion. nih.gov A solvent- and catalyst-free thermal reaction of indoles with dialkylacetylenedicarboxylates can lead to the synthesis of highly functionalized benzazepines through ring expansion. rsc.org A 1,3-migrative ring expansion of spiroindolenines to azepino[3,4-b]indoles has also been reported. nih.gov

Aza-Semipinacol Rearrangement: This type of rearrangement is a powerful tool for the synthesis of various nitrogen-containing heterocycles. It has been applied to the synthesis of indolines and indolenines. thieme-connect.comwiley.com For example, a graphene oxide-catalyzed aza-semipinacol rearrangement of 2-(3-methyleneindolin-2-yl)phenols has been used to prepare 2-(indol-2-yl)phenols and benzofuro[3,2-b]indolines. rsc.orgscilit.com The dearomative Heck reaction of 2,3-disubstituted indoles can lead to spiro-indoline products, which can then undergo an aza-semipinacol rearrangement to form fused indolenine structures. acs.org

These rearrangement processes, while not all directly demonstrated on this compound, represent potential pathways for the transformation of its core structure into more complex heterocyclic systems.

Indolin 5 Ol Hydrobromide As a Precursor and Building Block in Complex Chemical Synthesis

Application in the Synthesis of Advanced Heterocyclic Systems

The indoline (B122111) scaffold is a foundational element in a multitude of biologically active molecules. Indolin-5-ol hydrobromide provides a direct entry point for the synthesis of functionalized heterocyclic systems by leveraging its reactive sites for further annulation, substitution, and elaboration.

A key application is its use as a precursor to 5-hydroxyindole (B134679) derivatives, which are central to various pharmacophores. For instance, in the development of novel inhibitors for the enzyme EZH2 (Enhancer of zeste homolog 2), a 5-hydroxyindole scaffold was used as the starting point for creating a series of complex molecules. mdpi.com The synthesis involved linking the 5-hydroxyindole core with various pyridone moieties to generate potent and selective inhibitors. mdpi.com The general synthetic strategy often involves O-alkylation of the hydroxyl group and subsequent amide coupling reactions to attach other complex heterocyclic fragments, demonstrating the modularity that the Indolin-5-ol scaffold provides. mdpi.com

Similarly, the indole (B1671886) core, readily accessible from indoline through dehydrogenation, is a privileged structure in medicinal chemistry, forming the basis for many phosphodiesterase 5 (PDE5) inhibitors. nih.govacs.org The synthesis of these advanced therapeutic agents often involves constructing a complex heterocyclic system appended to the indole nucleus. Indolin-5-ol serves as a valuable starting block, providing the core structure that can be systematically functionalized to optimize binding interactions within the enzyme's active site. nih.govacs.org

Table 1: Representative Transformation for Heterocycle Synthesis This table illustrates a representative synthetic step using a 5-hydroxyindole scaffold, a close derivative of Indolin-5-ol, to construct a more complex heterocyclic system relevant to EZH2 inhibitors.

Starting Material PrecursorReagent/ConditionProduct TypeApplication
5-Hydroxyindole-based Carboxylic AcidPyridone Derivative, EDCI, HOBtComplex Heterocycle (Amide Linkage)EZH2 Inhibitor Synthesis mdpi.com
Indolin-5-olDehydrogenation (e.g., MnO₂ or Pd/C)5-HydroxyindoleIntermediate for various heterocycles

Utility in Constructing Polycyclic Architectures

The bicyclic nature of this compound makes it an ideal foundation for the construction of more elaborate polycyclic and fused-ring systems. The existing rings provide a rigid scaffold upon which additional rings can be built with stereochemical control. The functional groups are key to these strategies.

N-Acylation and Cyclization: The secondary amine can be acylated with a suitable partner containing an additional functional group. Subsequent intramolecular cyclization reactions, such as Friedel-Crafts-type reactions, can form a new ring fused to the aromatic portion of the indoline core.

Pictet-Spengler Type Reactions: While classic Pictet-Spengler reactions involve tryptamines, analogous cyclizations can be envisioned where the indoline nitrogen acts as the nucleophile, attacking an electrophilic center tethered to the aromatic ring to form a new fused heterocyclic ring.

O-Alkylation and Intramolecular Cyclization: The phenolic hydroxyl group can be alkylated with a chain containing a leaving group or an unsaturated bond. Subsequent intramolecular reactions, such as etherification or cycloadditions, can lead to the formation of an additional oxygen-containing ring, resulting in a polycyclic ether architecture.

These strategies allow chemists to expand the simple bicyclic indoline into complex three- or four-ring systems, which are common motifs in alkaloids and other biologically active compounds.

Table 2: Potential Strategies for Polycyclic Ring Annulation This table outlines potential synthetic strategies for expanding the indoline core into a polycyclic system.

Functional GroupReaction TypePotential Polycyclic Product
Indoline NitrogenN-Acylation followed by Intramolecular Friedel-CraftsFused Tricyclic Ketone
Aromatic RingMulti-component ReactionFused Quinazolinone researchgate.net
Hydroxyl GroupO-Alkylation followed by Intramolecular CyclizationFused Dihydrofuranoindoline

Strategic Use in the Total Synthesis of Natural Product Scaffolds

The 5-hydroxyindoline framework is a core structural component of numerous natural products, particularly within the vast family of indole alkaloids. Its most notable connection is to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). acs.orgnih.gov The synthesis of serotonin and its derivatives can strategically begin from 5-hydroxyindole, which is directly produced by the dehydrogenation of Indolin-5-ol. acs.org

In the context of total synthesis, Indolin-5-ol serves as a key building block representing the foundational C8N aromatic core of tryptamine-derived alkaloids. The synthesis of the crucial tryptamine (B22526) sidechain at the C3 position of the corresponding indole is a gateway to a plethora of complex natural products. Once the 5-hydroxyindole is formed, electrophilic substitution at the C3 position (e.g., via a Mannich reaction or Friedel-Crafts acylation) followed by reduction and elaboration allows for the installation of the aminoethyl sidechain. This synthetic sequence makes Indolin-5-ol a valuable starting point for accessing the scaffolds of many serotonergic ligands and complex indole alkaloids. nih.govresearchgate.net

Table 3: Role in Natural Product Scaffold Synthesis This table highlights the strategic importance of the 5-hydroxyindoline/indole core in accessing key natural product scaffolds.

Starting MaterialKey Transformation SequenceTarget ScaffoldRelevance
Indolin-5-ol1. Dehydrogenation to 5-hydroxyindole2. C3-Functionalization (e.g., Mannich)3. Side-chain elaboration5-Hydroxytryptamine (Serotonin)Neurotransmitter, Precursor to complex alkaloids acs.orgnih.gov
5-HydroxyindolePictet-Spengler Reaction (with an aldehyde)β-CarbolineCore of many psychoactive and medicinal alkaloids

Precursor Role in the Design and Synthesis of Chemically Diverse Compound Libraries

In modern drug discovery, the synthesis of compound libraries for high-throughput screening is a cornerstone of identifying new therapeutic leads. This compound is an excellent scaffold for diversity-oriented synthesis due to its multiple, chemically distinct reaction sites. A library of analogues can be rapidly generated by systematically modifying the N1, C5-O, and aromatic ring positions.

This approach was effectively demonstrated in the development of EZH2 inhibitors, where a combinatorial process starting from a 5-hydroxyindole scaffold was used to synthesize 22 different compounds for structure-activity relationship (SAR) studies. mdpi.com Modifications included varying the alkyl chain on the hydroxyl group and attaching different substituted pyridone moieties via an amide bond. mdpi.com

Another example is found in the synthesis of potential protein disulfide isomerase (PDI) inhibitors, where tert-butyl 5-hydroxyindoline-1-carboxylate (an N-protected form of Indolin-5-ol) was used as a building block. nih.gov It was subjected to a three-component reaction with an aldehyde and piperidine (B6355638) to generate a more complex molecule, showcasing its utility as a versatile component in multi-component reactions for library synthesis. nih.gov The ability to easily protect the indoline nitrogen (e.g., as a Boc-carbamate) allows for selective functionalization at other positions before deprotection and further modification at the nitrogen atom.

Table 4: Diversification Points on the Indolin-5-ol Scaffold for Library Synthesis This table details the positions on the Indolin-5-ol scaffold that can be modified to generate a chemically diverse library of compounds.

PositionReaction TypeExample FunctionalityApplication
N1-H Alkylation, Acylation, Reductive AminationAlkyl groups, Acyl groups, Substituted benzylsModulate solubility, steric bulk, and H-bonding nih.gov
C5-OH O-Alkylation, O-Acylation, EtherificationAlkoxy chains, Ester groups, Aryl ethersExplore binding pockets, alter pharmacokinetics mdpi.com
Aromatic Ring (C4, C6, C7) Electrophilic Aromatic SubstitutionHalogenation, Nitration, Friedel-CraftsIntroduce new vectors for further functionalization

Advanced Spectroscopic Characterization and Structural Elucidation of Indolin 5 Ol Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules. For Indolin-5-ol hydrobromide, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In ¹H NMR, the protons on the aromatic ring are expected to appear in the downfield region (typically 6.5-7.5 ppm). The substitution pattern—a hydroxyl group at C5 and the fused pyrrolidine (B122466) ring—would lead to a specific splitting pattern, likely an AMX or ABX system, allowing for unambiguous assignment of the aromatic protons at C4, C6, and C7. The aliphatic protons of the indoline (B122111) ring at C2 and C3 would resonate further upfield, typically between 3.0 and 4.0 ppm, as triplets of triplets, assuming coupling to each other and the N-H protons. The protonation of the nitrogen by hydrobromic acid would result in a downfield shift of the adjacent C2 methylene (B1212753) protons and the appearance of a broad N-H₂⁺ signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for indoline and 5-hydroxyindole (B134679) structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2~3.5 - 4.0 (t)~50 - 55
C3~3.0 - 3.5 (t)~30 - 35
C3a-~130 - 135
C4~6.8 - 7.0 (d)~115 - 120
C5-~150 - 155
C6~6.6 - 6.8 (dd)~110 - 115
C7~7.0 - 7.2 (d)~125 - 130
C7a-~140 - 145
N-H₂⁺Broad, variable-
O-H~9.0 - 10.0 (s)-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netmu-varna.bg For this compound, the IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The N-H₂⁺ stretching vibrations of the protonated amine would also appear in this region, likely overlapping with the O-H band. Aliphatic C-H stretching from the C2 and C3 methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. libretexts.orglibretexts.org The chromophore of Indolin-5-ol is primarily the 5-hydroxy-substituted benzene (B151609) ring. Based on data for 5-hydroxyindole, which possesses a similar chromophore, electronic absorption maxima (λmax) are expected in the UV region. nih.govias.ac.inresearchgate.net Typically, indole (B1671886) derivatives exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. For 5-hydroxyindole in the gas phase, these are observed around 260-270 nm and 290-300 nm. researchgate.net Saturation of the pyrrole (B145914) ring to form an indoline slightly alters the electronic environment, but the primary absorption characteristics are dictated by the aromatic portion. The protonation of the nitrogen atom to form the hydrobromide salt may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Table 2: Characteristic Spectroscopic Data for this compound Analogs

Spectroscopic Technique Feature Expected Wavelength/Wavenumber
IR SpectroscopyO-H Stretch3200-3500 cm⁻¹ (broad)
N-H₂⁺ Stretch~3200 cm⁻¹ (broad)
Aromatic C-H Stretch>3000 cm⁻¹
Aliphatic C-H Stretch<3000 cm⁻¹
Aromatic C=C Stretch1500-1600 cm⁻¹
UV-Vis Spectroscopy¹Lₐ Transition~260-270 nm
¹Lₑ Transition~290-300 nm

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Studies and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.commdpi.com For this compound, the molecular formula of the free base is C₈H₉NO, with a monoisotopic mass of 135.0684 u. In positive-ion mode ESI-HRMS, the compound would be detected as its protonated molecular ion [M+H]⁺ with a calculated m/z of 149.1073. mdpi.com

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways, providing further structural confirmation. The fragmentation of the indoline core is well-documented in related indole alkaloids. nih.govscielo.brresearchgate.netmdpi.comchemrxiv.org Common fragmentation patterns for the [M+H]⁺ ion of Indolin-5-ol would likely involve the cleavage of the saturated five-membered ring. A characteristic fragmentation would be a retro-Diels-Alder (RDA) type cleavage of the heterocyclic ring, leading to the loss of ethylene (B1197577) (C₂H₄). Another potential pathway is the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) following ring opening.

Table 3: Predicted HRMS Fragmentation Data for the [M+H]⁺ Ion of Indolin-5-ol

Ion Formula Calculated m/z Description
[M+H]⁺C₈H₁₂N₂⁺149.1073Protonated Parent Molecule
[M+H - C₂H₄]⁺C₆H₆NO⁺108.0449Loss of ethylene via RDA
[M+H - H₂O]⁺C₈H₈N⁺118.0657Loss of water
[M+H - NH₃]⁺C₈H₇O⁺119.0497Loss of ammonia

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been reported, analysis of related indole and indoline structures reveals the types of intermolecular interactions that would stabilize its crystal lattice. acs.orgresearchgate.netacs.orgmdpi.comiucr.org

The crystal structure would be stabilized by an extensive network of hydrogen bonds. The protonated secondary amine (N-H₂⁺) and the phenolic hydroxyl group (O-H) are excellent hydrogen bond donors. The bromide anion (Br⁻) would act as a primary hydrogen bond acceptor. This would likely lead to strong N-H₂⁺···Br⁻ and O-H···Br⁻ interactions. Furthermore, the hydroxyl group's oxygen atom could also act as a hydrogen bond acceptor. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the crystal packing. acs.org The compound would likely crystallize in a common centrosymmetric space group, such as P2₁/c for a monoclinic system or P-1 for a triclinic system, as is often observed for small organic salts. researchgate.netmdpi.com

Table 4: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction Type Donor Acceptor Description
Hydrogen BondN-H₂⁺Br⁻Strong charge-assisted hydrogen bond stabilizing the salt structure.
Hydrogen BondO-HBr⁻Interaction between the phenolic group and the counter-ion.
Hydrogen BondO-HO (of another molecule)Dimer formation or chain propagation via hydroxyl groups.
π-π StackingAromatic RingAromatic RingParallel or offset stacking of the benzene moieties, contributing to lattice stability.

Theoretical and Computational Chemistry Studies of Indolin 5 Ol Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a robust computational method founded on quantum mechanics, which posits that the ground-state properties of a multi-electron system can be determined from its electron density. nih.gov This approach is widely used to investigate the electronic structure of molecules, offering a balance between computational cost and accuracy. mdpi.com For Indolin-5-ol hydrobromide, DFT calculations can elucidate its molecular orbital energy levels, atomic charge distributions, and local electron densities, which are critical for identifying reactive sites and understanding its stability. nih.gov

DFT calculations involve selecting appropriate functionals and basis sets to solve the Kohn-Sham equations. nih.gov Common functionals range from local density approximations (LDA) to more sophisticated generalized gradient approximations (GGA), meta-GGA, and hybrid functionals. nih.gov The choice of method, such as the popular B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p), allows for the precise optimization of the molecule's geometry and the calculation of its vibrational frequencies and electronic properties. researchgate.net These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and governs the molecule's ability to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com For this compound, FMO analysis can pinpoint the specific atoms or regions that are most likely to participate in chemical reactions. For instance, the analysis might reveal that the HOMO is localized on the phenol (B47542) ring, suggesting it is the primary site for electrophilic attack, while the LUMO might be distributed across the indolinium system, indicating the likely site for nucleophilic attack. nih.gov

Table 1: Hypothetical FMO and Chemical Reactivity Descriptors for this compound (Calculated via DFT)

DFT calculations are highly effective in predicting various spectroscopic properties, including vibrational (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra. ias.ac.in By computing the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.net These predicted frequencies can then be compared with experimental data. ias.ac.in A strong correlation between the theoretical and experimental spectra serves to validate the computed molecular structure and the chosen computational method. researchgate.net

For this compound, DFT calculations could predict the characteristic vibrational modes, such as O-H stretching from the hydroxyl group, N-H stretching of the indolinium ion, C-O stretching, and aromatic C-C bending and stretching modes. ias.ac.in Discrepancies between calculated and experimental values are common due to the calculations being performed on a single molecule in a vacuum (gas phase) and neglecting anharmonicity. These differences are often corrected by applying a scaling factor to the computed frequencies. The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode. researchgate.net

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. mdpi.com MD simulations model the behavior of a molecule by solving Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over a specific period. nih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding its interactions within a solvent environment, such as water. mdpi.com

Quantum Chemical Calculations for Reaction Pathway Energetics and Transition State Analysis

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. nih.gov These methods can identify and characterize stationary points along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The transition state is the highest energy point on the minimum energy path, and the energy difference between the reactants and the TS defines the activation energy, which is a key determinant of the reaction rate.

For this compound, these calculations could be used to study potential reactions such as oxidation of the hydroxyl group, electrophilic substitution on the aromatic ring, or reactions involving the indoline (B122111) nitrogen. By employing methods like the nudged elastic band (NEB) or automated reaction path search methods, researchers can trace the most likely reaction pathways. nih.govresearchgate.net The calculated energies of intermediates and transition states provide a quantitative understanding of the reaction's feasibility and mechanism, guiding the design of synthetic routes or predicting potential metabolic transformations. nih.gov

Table 3: Hypothetical Calculated Energetics for a Proposed Reaction Pathway (e.g., Nitration) of Indolin-5-ol

Ab Initio and Semi-Empirical Methods in this compound Research

Beyond DFT, other quantum chemical methods are also employed in molecular research. Ab initio methods, such as Hartree-Fock (HF) theory and post-HF methods (like Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net HF is often used as a starting point for more advanced calculations, though it systematically overestimates vibrational frequencies and neglects electron correlation, a limitation addressed by methods like MP2 and DFT. researchgate.net Comparing results from HF and DFT can provide a more comprehensive understanding of the electronic structure. ju.edu.jo

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. This makes them computationally much faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer timescales. While less accurate, they can be useful for initial screenings of molecular properties, exploring large conformational spaces, or as a starting point for higher-level calculations on a molecule like this compound.

Table of Compounds

Compound Name
This compound
Indole (B1671886)
2,3-dihydro-7-azaindole

Q & A

Q. What are the optimal synthetic routes for Indolin-5-ol hydrobromide, and how can reaction conditions be systematically optimized?

Methodological guidance:

  • Begin with condensation reactions using indole derivatives (e.g., 5-hydroxyindole) and hydrobromic acid under controlled pH and temperature. Solvent selection (e.g., methanol or DMF) impacts yield and purity .
  • Optimize catalysts (e.g., CuI for azide-alkyne cycloadditions) and reaction times via fractional factorial design to minimize byproducts .
  • Purify intermediates using recrystallization (e.g., petroleum ether diffusion) or column chromatography (70:30 ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological guidance:

  • Use 1H^1H and 13C^{13}C NMR to confirm structural integrity, noting chemical shifts for hydroxyl and bromide moieties (e.g., δ 7.23–7.14 ppm for aromatic protons) .
  • Perform X-ray diffraction (XRD) to resolve crystal lattice parameters and hydrogen-bonding patterns in solid-state forms .
  • Validate purity via HPLC with UV detection (λ = 254 nm) and FTIR for functional group analysis .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological guidance:

  • Conduct accelerated stability studies at 40°C/75% RH over 6 months, monitoring degradation via TLC and mass spectrometry .
  • Compare hygroscopicity of polymorphic forms using dynamic vapor sorption (DVS) .
  • Store lyophilized samples in amber vials at -20°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Methodological guidance:

  • For NMR discrepancies (e.g., split signals), use 1H^1H-13C^{13}C HSQC or NOESY to confirm stereochemistry or rotational isomerism .
  • Employ high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., brominated side products) .
  • Re-evaluate reaction stoichiometry and solvent polarity to suppress competing pathways .

Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound in vivo?

Methodological guidance:

  • Use murine models (e.g., Swiss albino mice, 20–25 g) with dose-ranging studies (oral/p.o. or intraperitoneal/i.p. administration) .
  • Include positive controls (e.g., scopolamine hydrobromide for neuroactivity) and blinded histological assessments .
  • Apply ANOVA with post-hoc Tukey tests to compare treatment groups (n ≥ 6) for statistical rigor .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological guidance:

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures from the PDB (e.g., 4UE) to identify binding affinities .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Use density functional theory (DFT) to calculate charge distribution and reactive sites .

Q. What strategies resolve polymorphism issues in this compound formulations?

Methodological guidance:

  • Screen for polymorphs via XRD and differential scanning calorimetry (DSC) under varied crystallization conditions (e.g., solvent/antisolvent ratios) .
  • Optimize slurry conversion methods to isolate the thermodynamically stable form .
  • Characterize dissolution profiles of polymorphs using USP apparatus II (paddle method) .

Q. How can synthetic byproducts be minimized during large-scale preparation?

Methodological guidance:

  • Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates .
  • Use flow chemistry to enhance mixing efficiency and reduce residence time disparities .
  • Conduct life-cycle assessments (LCA) to identify and mitigate hazardous waste streams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.